2-Bromo-1-chloro-4-fluorobenzene

Descripción general

Descripción

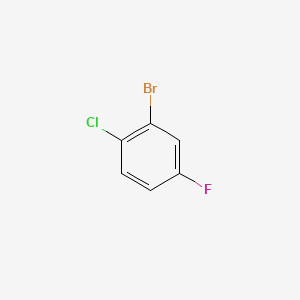

2-Bromo-1-chloro-4-fluorobenzene is an organic compound with the molecular formula C6H3BrClF. It is a polyhalo-substituted benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromo-1-chloro-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-chloro-4-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions typically include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or carbon tetrachloride

Catalyst: Iron(III) bromide or aluminum tribromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactants: 1-chloro-4-fluorobenzene and bromine

Reaction Vessel: Stainless steel reactors with temperature control

Purification: Distillation or recrystallization to obtain high-purity product

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-1-chloro-4-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Electrophilic Substitution: The fluorine atom can activate the benzene ring towards electrophilic substitution reactions, such as nitration or sulfonation.

Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biphenyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.

Electrophilic Substitution: Nitric acid and sulfuric acid for nitration; sulfur trioxide for sulfonation.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products Formed:

Nucleophilic Substitution: Hydroxy, alkoxy, or amino-substituted benzene derivatives.

Electrophilic Substitution: Nitro or sulfonyl-substituted benzene derivatives.

Coupling Reactions: Biphenyl derivatives with various substituents.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Bromo-1-chloro-4-fluorobenzene is utilized as a key building block for synthesizing various APIs, including selective estrogen receptor degraders like brilanestrant, which is used in breast cancer treatment. The compound exhibits significant potency in degrading estrogen receptors, with effective concentrations reported as low as 0.7 nM .

2. Peptide Synthesis Catalysts

The compound is also employed in the preparation of catalysts for peptide synthesis. A notable method involves the formation of a Grignard reagent from this compound, which subsequently reacts with trimethyl borate to yield a highly efficient boronic acid catalyst. This catalyst has demonstrated a conversion rate of up to 97% over a four-hour reaction period .

Agrochemical Applications

Herbicide Production

this compound serves as an intermediate in the synthesis of herbicides, specifically tetrahydrophthalimide derivatives. The compound's structure allows for effective modifications that lead to products with herbicidal activity .

Industrial and Research Applications

1. Organic Synthesis

In organic chemistry, this compound is used as an intermediate in various synthetic pathways, including the preparation of Grignard reagents and other halogenated compounds. Its reactivity makes it valuable in creating diverse chemical entities .

2. Analytical Chemistry

It is also utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analytical determination of volatile organic compounds (VOCs) across different media .

Case Study 1: Brilanestrant Development

In the development of brilanestrant, researchers utilized this compound to synthesize intermediates that were crucial for achieving desired pharmacological effects against breast cancer cells. The synthesis pathway was optimized to enhance yield and reduce by-products, demonstrating the compound's effectiveness in pharmaceutical applications.

Case Study 2: Peptide Synthesis Optimization

A study focused on optimizing peptide synthesis using the boronic acid derived from this compound showed significant improvements in reaction conditions, leading to higher yields and faster reaction times compared to traditional methods.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-chloro-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms (bromine, chlorine, and fluorine) on the benzene ring influences its chemical behavior:

Nucleophilic Substitution: The halogen atoms can be displaced by nucleophiles, forming new carbon-nucleophile bonds.

Electrophilic Substitution:

Comparación Con Compuestos Similares

2-Bromo-1-chloro-4-fluorobenzene can be compared with other polyhalo-substituted benzene derivatives:

1-Bromo-4-chloro-2-fluorobenzene: Similar structure but different positions of halogen atoms, leading to variations in reactivity and applications.

1-Bromo-2-chloro-4-fluorobenzene: Another isomer with distinct chemical properties and uses.

1-Bromo-4-fluorobenzene: Lacks the chlorine atom, resulting in different reactivity patterns and applications.

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts unique reactivity and makes it valuable for specific synthetic applications.

Actividad Biológica

2-Bromo-1-chloro-4-fluorobenzene (CAS Number: 201849-15-2) is a polyhalogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and as a building block for pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHBrClF

- Molecular Weight : 209.44 g/mol

- Appearance : Clear liquid, pale yellow

- Boiling Point : 193 °C – 195 °C at 760 mmHg

This compound acts primarily through its interaction with estrogen receptors, particularly the estrogen receptor alpha (ERα). Research indicates that it has a significant effect on the degradation of ERα with an effective concentration of approximately 0.7 nM, making it a potent candidate in the development of selective estrogen receptor degraders (SERDs) for breast cancer treatment .

Applications in Cancer Treatment

The compound serves as an intermediate in the synthesis of brilanestrant, a selective estrogen receptor degrader used in the treatment of hormone receptor-positive breast cancer. The effectiveness of brilanestrant is attributed to its ability to downregulate ERα levels, thereby inhibiting tumor growth and progression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis in breast cancer cells by activating specific signaling pathways associated with cell death and proliferation inhibition.

In Vivo Studies

Animal studies have further corroborated the efficacy of this compound in reducing tumor size and improving survival rates in models of breast cancer. These findings suggest that this compound may be a viable candidate for further development as an anti-cancer agent .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates good permeability across biological membranes, which is essential for its therapeutic efficacy. It is classified as a blood-brain barrier (BBB) permeant but does not act as a P-glycoprotein (P-gp) substrate, suggesting a favorable distribution in tissues .

Comparative Biological Activity Table

| Compound | ERα Degradation Potency | Cytotoxicity | BBB Permeability | P-gp Substrate |

|---|---|---|---|---|

| This compound | 0.7 nM | Yes | Yes | No |

| Brilanestrant | Potent | Yes | Moderate | No |

| Other SERDs | Variable | Yes | Variable | Yes/No |

Case Studies

Several case studies have highlighted the role of this compound in drug development:

- Study on ERα Degradation : A study focused on the synthesis of brilanestrant demonstrated that compounds like this compound are crucial for achieving desired pharmacological effects against ERα-positive tumors .

- Toxicological Assessment : Toxicity assessments indicated that while the compound exhibits significant anti-cancer activity, careful evaluation is necessary to understand its long-term effects and potential side effects in clinical applications.

- Synthesis and Catalysis : Research into the use of this compound as a catalyst precursor in peptide synthesis revealed high catalytic efficiency, achieving up to 97% conversion rates during reactions .

Propiedades

IUPAC Name |

2-bromo-1-chloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-5-3-4(9)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCCSIJMXBTKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378318 | |

| Record name | 2-Bromo-1-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-15-2 | |

| Record name | 2-Bromo-1-chloro-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201849-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.